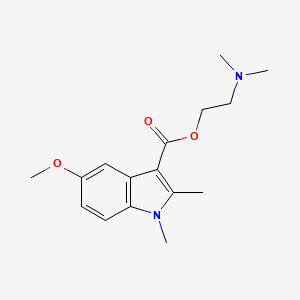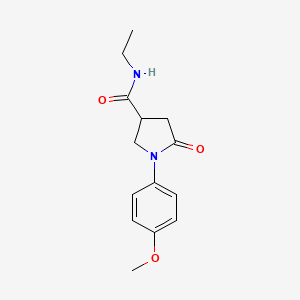
N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is
C12H19NO⋅HCl
, and its molecular weight is approximately 229.75 g/mol . - Mebeverine Hydrochloride is commonly used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS), by relaxing smooth muscles in the intestines.
N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: , is a chemical compound used primarily as an antispasmodic agent.
Preparation Methods
- The synthetic route for Mebeverine Hydrochloride involves several steps, starting from commercially available starting materials.
- One common method involves the reaction of N-ethyl-1-(4-methoxyphenyl) propan-2-amine with appropriate reagents to form the desired compound .
- Industrial production methods typically optimize yield and purity, ensuring efficient large-scale synthesis.
Chemical Reactions Analysis
- Mebeverine Hydrochloride does not undergo extensive chemical transformations. it may participate in minor reactions such as hydrolysis or esterification.
- Common reagents include acid chlorides, bases, and solvents suitable for amide formation.
- Major products are Mebeverine Hydrochloride itself and any intermediates formed during the synthesis.
Scientific Research Applications
- In chemistry: Mebeverine Hydrochloride serves as a model compound for studying amide formation and stability.
- In biology and medicine: It is used clinically to alleviate gastrointestinal spasms and cramps.
- In industry: Mebeverine Hydrochloride finds application in pharmaceutical formulations.
Mechanism of Action
- Mebeverine Hydrochloride acts by inhibiting calcium influx into smooth muscle cells, leading to muscle relaxation.
- It targets voltage-gated calcium channels, particularly those in the gastrointestinal tract.
- The resulting reduction in muscle contractions alleviates symptoms associated with IBS.
Comparison with Similar Compounds
- Mebeverine Hydrochloride is unique due to its specific mechanism of action and minimal side effects.
- Similar compounds include other antispasmodics like Dicyclomine and Hyoscine Butylbromide .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-15-14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,18) |
InChI Key |
IZEYBWJDNZKEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



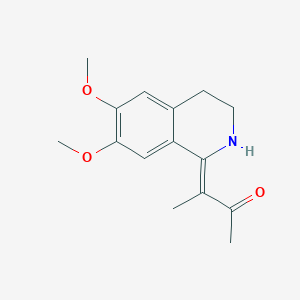
![4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B11523997.png)
![[8-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11524001.png)
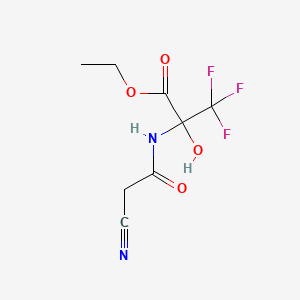
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11524008.png)
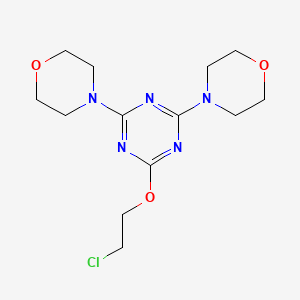
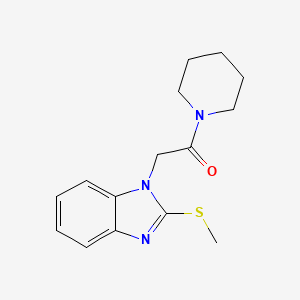
![1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate](/img/structure/B11524021.png)
![5,5'-benzene-1,4-diylbis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B11524030.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone](/img/structure/B11524041.png)

![1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11524062.png)
